1-acetyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-Acetyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
The synthesis of 1-acetyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the acetylation of N-(4-ethoxyphenyl)piperidine-4-carboxamide. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
1-Acetyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Acetyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as a lead compound for developing new drugs targeting neurological disorders and pain management.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring structure allows it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation, depending on the specific target and context .
Comparison with Similar Compounds
1-Acetyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide can be compared to other piperidine derivatives, such as:
1-Benzylpiperidine: Known for its use in the synthesis of pharmaceuticals and as a precursor for other piperidine-based compounds.
4-Piperidone: Utilized in organic synthesis and as an intermediate in the production of various chemicals.
Piperidine-4-carboxylic acid: Employed in the synthesis of peptides and other biologically active molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
1-acetyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-15-6-4-14(5-7-15)17-16(20)13-8-10-18(11-9-13)12(2)19/h4-7,13H,3,8-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLYNDYFPSECOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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